2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde: is an aromatic compound with the molecular formula C8H3BrF4O . It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:
Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl). Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with the help of palladium catalysts
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds
Scientific Research Applications
Chemistry: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its electron-withdrawing properties and ability to form stable intermediates .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde in biological systems is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of these groups also enhances the compound’s reactivity and stability compared to its analogs .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNWCHLXNVGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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